

The Pharmacological Profile of (R)-Isomucronulatol: A Technical Overview

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Compound of Interest

Compound Name: (R)-Isomucronulatol

Cat. No.: B600518

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Disclaimer: This technical guide addresses the pharmacological profile of **(R)-Isomucronulatol**. It is critical to note that publicly available scientific literature specifically detailing the pharmacological activities of the (R)-enantiomer of Isomucronulatol is exceptionally scarce. The information presented herein is primarily based on studies of the racemate (a mixture of (R) and (S) isomers) and its glycoside derivative, Isomucronulatol 7-O- β -d-glucoside. Unsubstantiated claims regarding the cytotoxic effects of **(R)-Isomucronulatol** from commercial suppliers are included with a clear indication of their source. This document is intended for researchers, scientists, and drug development professionals and should be interpreted with caution pending further specific research on the (R)-isomer.

Introduction

(R)-Isomucronulatol, with the chemical name (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan, is a member of the isoflavan class of flavonoids. Isoflavans are a group of plant-derived polyphenolic compounds known for a variety of biological activities. While research on the specific stereoisomer **(R)-Isomucronulatol** is limited, studies on the broader class of isoflavans and on the related compound Isomucronulatol 7-O- β -d-glucoside suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-osteoarthritic medicine. Furthermore, there are commercial claims of its potent cytotoxic activity against cancer cells, though these are yet to be validated by peer-reviewed research.

Core Pharmacological Activities

The primary pharmacological activities associated with Isomucronulatol and its derivatives are anti-inflammatory and anti-osteoarthritic. There are also claims of anticancer properties for the (R)-isomer.

Anti-inflammatory and Anti-Osteoarthritic Activity

Research has demonstrated that Isomucronulatol 7-O- β -d-glucoside exhibits significant anti-inflammatory and anti-osteoarthritic effects. In a study utilizing an in vitro model of osteoarthritis with IL-1 β -stimulated chondrosarcoma cells, the compound was shown to modulate the expression of key inflammatory and cartilage-degrading molecules.

Quantitative Data Summary: Anti-inflammatory and Anti-Osteoarthritic Effects of Isomucronulatol 7-O- β -d-glucoside

Target Molecule	Effect	Cell Line	Inducer
MMP-13	Inhibition of gene expression	SW1353	IL-1 β
COX-2	Inhibition of gene expression	SW1353	IL-1 β
TNF- α	Inhibition of gene expression	SW1353	IL-1 β
IL-1 β	Inhibition of gene expression	SW1353	IL-1 β

Anticancer Activity (Unsubstantiated)

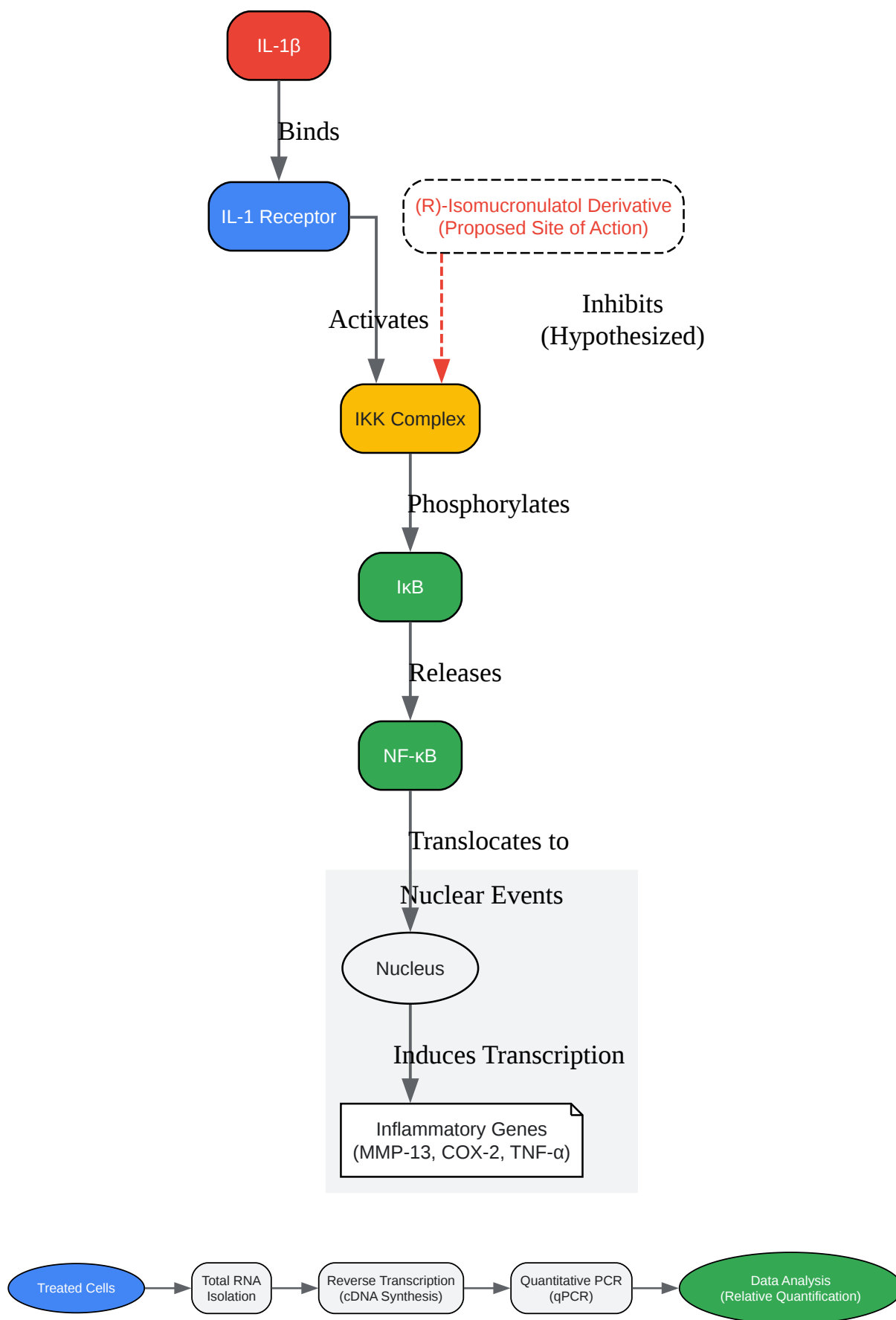
A commercial supplier of **(R)-Isomucronulatol** claims that the compound exhibits significant cytotoxic effects against various human tumor cell lines. The proposed mechanism of action involves the disruption of the cell cycle and the induction of apoptosis. It is imperative to reiterate that these claims have not been substantiated by peer-reviewed scientific literature and should be treated as preliminary and requiring validation.

Signaling Pathways

Based on the observed biological activities of Isomucronulatol 7-O- β -d-glucoside, the primary signaling pathway implicated is the NF- κ B pathway, a critical regulator of inflammation.

Inhibition of the NF- κ B Signaling Pathway

Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine that activates the NF- κ B signaling cascade. This leads to the transcription of numerous genes involved in inflammation and tissue degradation, including MMP-13, COX-2, and TNF- α . The inhibitory effect of Isomucronulatol 7-O- β -d-glucoside on these downstream targets strongly suggests an interruption of the NF- κ B pathway.



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